molecular formula C9H14O2 B14664395 Nona-2,4-dienoic acid CAS No. 21643-39-0

Nona-2,4-dienoic acid

Cat. No.: B14664395
CAS No.: 21643-39-0
M. Wt: 154.21 g/mol
InChI Key: YAWXLPDXHPHGPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nona-2,4-dienoic acid can be achieved through various organic synthesis methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds to produce multi-substituted 2,4-dienamides . Another method involves the use of Pseudomonas cruciviae S93B1, which produces enzymes that can degrade aromatic hydrocarbons to form compounds like this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological processes, where specific strains of bacteria are employed to catalyze the formation of the compound from precursor molecules. These processes are optimized for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Nona-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form saturated fatty acids or other derivatives.

    Substitution: The double bonds in the compound make it susceptible to substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the compound.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be used in different applications.

Scientific Research Applications

Nona-2,4-dienoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of nona-2,4-dienoic acid involves its interaction with specific enzymes and molecular targets. For example, in the 3-phenylpropionate catabolic pathway found in Escherichia coli, the compound undergoes meta-ring cleavage reactions catalyzed by enzymes like 2,3-dihydroxyphenyl-propionate 1,2-dioxygenase and 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioate 5,6-hydrolase . These reactions lead to the formation of intermediates that are further processed in metabolic pathways.

Comparison with Similar Compounds

Nona-2,4-dienoic acid can be compared with other medium-chain fatty acids, such as:

These compounds share similar chemical properties but differ in their chain length, degree of unsaturation, and specific applications.

Properties

CAS No.

21643-39-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

nona-2,4-dienoic acid

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h5-8H,2-4H2,1H3,(H,10,11)

InChI Key

YAWXLPDXHPHGPX-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CC(=O)O

Origin of Product

United States

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